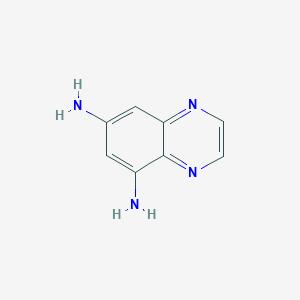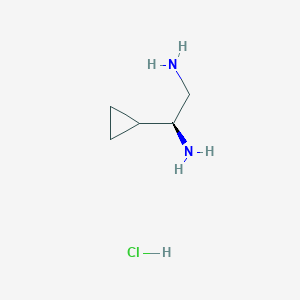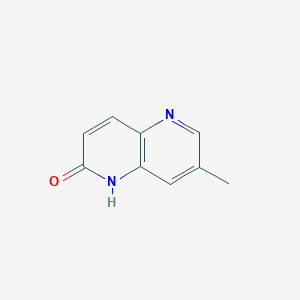
Quinoxaline-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-5,7-diamine is a nitrogen-containing heterocyclic compound, part of the broader quinoxaline family. These compounds are known for their diverse biological and industrial applications. This compound, in particular, has garnered attention due to its potential in various scientific research fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5,7-diamine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be catalyzed by various agents, including titanium silicate, molecular iodine, and cerium ammonium nitrate . The reaction is often carried out in solvents like methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. One common method involves the use of titanium silicate as a catalyst, which allows for high yields and recyclability of the catalyst . This method is advantageous due to its simplicity and the ability to produce the compound on a multigram scale.
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can produce dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinoxalines
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
Quinoxaline-5,7-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxaline-5,7-diamine involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis by generating reactive oxygen species or inhibiting key signaling pathways .
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocycle with significant pharmacological properties.
Cinnoline: Structurally similar but with different biological activities.
Phthalazine: Another isomeric form with unique applications
Uniqueness: Quinoxaline-5,7-diamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Properties
CAS No. |
89977-47-9 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
quinoxaline-5,7-diamine |
InChI |
InChI=1S/C8H8N4/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H,9-10H2 |
InChI Key |
ZAHKHGUSQBWDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)


![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)


![2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
